molecular formula C26H24N4O2 B11126587 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11126587
M. Wt: 424.5 g/mol
InChI Key: PZDCUCQSWHAQPY-UHFFFAOYSA-N
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Description

5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, a naphthalene moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperazine derivative by reacting 4-methoxyphenylamine with piperazine under controlled conditions. This intermediate is then coupled with a naphthalene derivative through a series of reactions, including alkylation and cyclization, to form the final oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of the piperazine, naphthalene, and oxazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C26H24N4O2/c1-31-22-11-9-21(10-12-22)29-13-15-30(16-14-29)26-24(18-27)28-25(32-26)17-20-7-4-6-19-5-2-3-8-23(19)20/h2-12H,13-17H2,1H3

InChI Key

PZDCUCQSWHAQPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)CC4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

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